molecular formula C10H12Cl2N2S B6351069 [(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1982760-86-0

[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B6351069
CAS No.: 1982760-86-0
M. Wt: 263.19 g/mol
InChI Key: QVJPCXGKOXGSIV-UHFFFAOYSA-N
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Description

[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it has been shown to modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can result in changes in the production of proteins that are critical for cell growth, differentiation, and apoptosis (programmed cell death) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can affect gene expression by interacting with transcription factors or directly binding to DNA . These interactions can lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic effects, including damage to vital organs and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound can also influence metabolic flux, altering the levels of key metabolites within the cell . This can affect overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular cellular compartments . The distribution pattern can influence the compound’s effectiveness and potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be affected by its localization, as different cellular compartments provide distinct environments and interact with different biomolecules . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 2-phenylthiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the development of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPCXGKOXGSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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